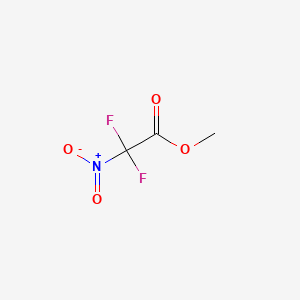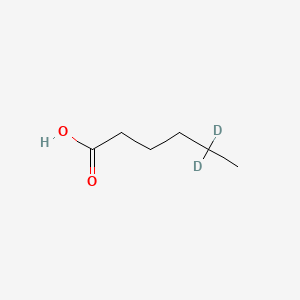
Hexanoic-5,5-d2 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanoic-5,5-d2 acid, also known as 5,5-Dideuteriohexanoic acid, is a deuterated form of hexanoic acid. This compound is characterized by the presence of two deuterium atoms at the fifth carbon position in the hexanoic acid chain. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing.
準備方法
Synthetic Routes and Reaction Conditions
Hexanoic-5,5-d2 acid can be synthesized through various methods. One common approach involves the deuteration of hexanoic acid using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to ensure the efficient incorporation of deuterium atoms into the hexanoic acid molecule.
Industrial Production Methods
Industrial production of this compound often involves the use of specialized reactors designed to handle high-pressure deuterium gas. The process requires stringent control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity of the deuterated product. The final product is then purified using techniques such as distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Hexanoic-5,5-d2 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexanoic acid derivatives, such as hexanoic acid-5,5-d2 aldehyde or hexanoic acid-5,5-d2 ketone.
Reduction: Reduction reactions can convert this compound into hexanoic-5,5-d2 alcohol.
Substitution: The deuterium atoms in this compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Hexanoic acid-5,5-d2 aldehyde, hexanoic acid-5,5-d2 ketone.
Reduction: Hexanoic-5,5-d2 alcohol.
Substitution: Various hexanoic acid-5,5-d2 derivatives depending on the substituent used.
科学的研究の応用
Hexanoic-5,5-d2 acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated compounds for use in various industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of hexanoic-5,5-d2 acid is primarily related to its role as a deuterated analog of hexanoic acid. The presence of deuterium atoms can influence the compound’s physical and chemical properties, such as its reactivity and stability. In biological systems, this compound can be incorporated into metabolic pathways, allowing researchers to trace its movement and transformation within the organism. The molecular targets and pathways involved depend on the specific application and context of the study.
類似化合物との比較
Hexanoic-5,5-d2 acid can be compared with other deuterated and non-deuterated fatty acids:
Hexanoic acid: The non-deuterated form of this compound, commonly used in various industrial and research applications.
Hexanoic acid-2,2-d2: Another deuterated form of hexanoic acid with deuterium atoms at the second carbon position.
Pentanoic acid: A similar fatty acid with one less carbon atom, used in similar applications but with different physical and chemical properties.
The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracing and analysis in scientific studies. This makes it a valuable tool in research areas where understanding the detailed behavior of molecules is crucial.
特性
分子式 |
C6H12O2 |
|---|---|
分子量 |
118.17 g/mol |
IUPAC名 |
5,5-dideuteriohexanoic acid |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i2D2 |
InChIキー |
FUZZWVXGSFPDMH-CBTSVUPCSA-N |
異性体SMILES |
[2H]C([2H])(C)CCCC(=O)O |
正規SMILES |
CCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


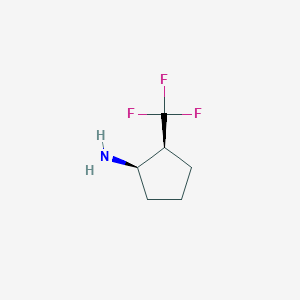
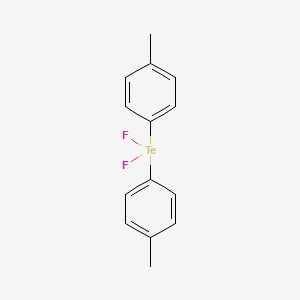
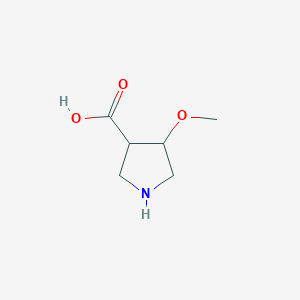
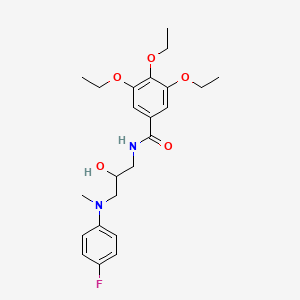
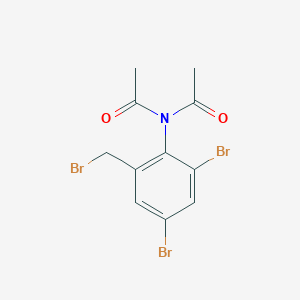
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)
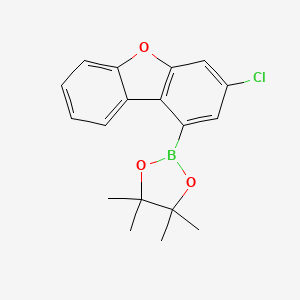
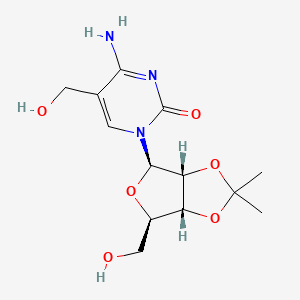

![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)


